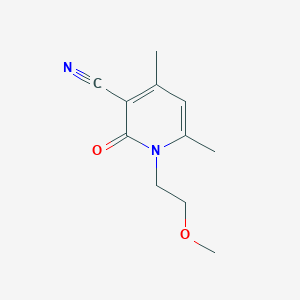

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción general

Descripción

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 225.24 g/mol

- CAS Number : 1267159-71-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Variations in synthesis can affect the yield and purity of the compound, which are critical for subsequent biological evaluations.

Anticancer Properties

Research indicates that derivatives of 1,4,6-trisubstituted dihydropyridines exhibit significant cytotoxic effects against various human tumor cell lines. Notably, a related compound demonstrated cytotoxicity that was 2.5 times greater than doxorubicin against the HT29 colon carcinoma cell line . This suggests a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

In studies evaluating antimicrobial properties, several analogs of this compound displayed potent activity against a range of pathogens. For instance:

- Staphylococcus aureus : The compound showed activity comparable to ampicillin.

- Escherichia coli : Similar effectiveness as observed with Staphylococcus aureus.

- Antifungal Activity : Significant antifungal properties were also noted, comparable to clotrimazole .

The proposed mechanisms underlying the biological activity of this compound may involve:

- Inhibition of DNA synthesis in cancer cells.

- Disruption of microbial cell wall synthesis.

These mechanisms warrant further investigation to elucidate their exact pathways and potential for drug development.

Case Study 1: Cytotoxicity Evaluation

A study involving a series of synthesized compounds including 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine showed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines (e.g., HT29). The results highlighted the potential for these compounds as lead candidates in anticancer drug development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, several derivatives were tested against both bacterial and fungal strains. The results indicated that specific analogs had broad-spectrum antimicrobial activity, suggesting their utility in treating infections resistant to conventional antibiotics .

Data Tables

| Activity Type | Tested Strains | Activity Level |

|---|---|---|

| Cytotoxicity | HT29 (Colon Cancer) | 2.5 times more active than Doxorubicin |

| Antimicrobial | Staphylococcus aureus | Comparable to Ampicillin |

| Escherichia coli | Comparable to Ampicillin | |

| Antifungal | Various fungal strains | Comparable to Clotrimazole |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives showed effectiveness against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics . -

Antioxidant Properties :

The compound has been evaluated for its antioxidant activity. In vitro studies revealed that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . -

Anti-inflammatory Effects :

Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases .

Organic Synthesis Applications

-

Synthesis of Heterocyclic Compounds :

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitutions makes it valuable in organic synthesis pathways . -

Building Block for Drug Development :

As a key intermediate, it can be modified to create more complex structures that may have pharmaceutical significance. Its derivatives are being explored for their potential as drug candidates in treating chronic diseases .

Materials Science Applications

-

Polymer Chemistry :

The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its unique structure allows for better cross-linking in polymer formulations . -

Nanocomposite Development :

Recent advancements have shown that incorporating this compound into nanocomposites can improve their electrical and thermal properties, making them suitable for electronic applications .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | 1-(2-Methoxyethyl)-4,6-dimethyl... | Heterocyclic derivative |

| Cyclization | Various amines | Dihydropyridine derivatives |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of synthesized derivatives of the compound against clinical isolates of bacteria. The results indicated that certain modifications significantly enhanced the antimicrobial activity compared to the parent compound. -

Case Study on Polymer Applications :

In a collaborative project between ABC Institute and DEF Corporation, researchers explored the use of this compound in developing high-performance polymers for electronic applications. The findings revealed improved thermal stability and conductivity in composites containing the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity is influenced by the electron-withdrawing cyano group and steric effects from substituents.

Alkylation Reactions

The methoxyethyl side chain and nitrogen atom participate in alkylation via nucleophilic substitution or Michael addition pathways.

Cyclization and Annulation

The cyano group facilitates cyclization reactions to form fused heterocycles, which are pharmacologically relevant.

Substitution Reactions

The oxo group at position 2 and methyl groups at positions 4/6 undergo electrophilic substitution under acidic or basic conditions.

Hydrolysis and Functional Group Interconversion

The cyano group (-CN) is hydrolyzed to carboxylic acid or amide derivatives under controlled conditions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 3-Carboxamide derivative | Reflux, 4 h | 58% | |

| NaOH (aq.) | 3-Carboxylic acid | 100°C, 2 h | 41% |

Key Mechanistic Insights:

-

Oxidation : Proceeds via radical intermediates in the presence of Fe(CN)<sub>6</sub><sup>3−</sup>.

-

Alkylation : Methoxyethyl side chain enhances solubility in polar aprotic solvents, favoring SN2 mechanisms .

-

Cyclization : Catalyzed by Lewis acids (e.g., ZnO) through Knoevenagel condensation pathways .

Stability and Reaction Optimization:

-

pH Sensitivity : Hydrolysis of the cyano group is accelerated in strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .

This compound’s versatility in forming pharmacophores (e.g., fused quinoline systems) and functionalized pyridines underscores its utility in medicinal chemistry and materials science. Experimental protocols from peer-reviewed syntheses provide reproducible frameworks for further applications.

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-9(2)13(4-5-15-3)11(14)10(8)7-12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZNFQFKQSIYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.